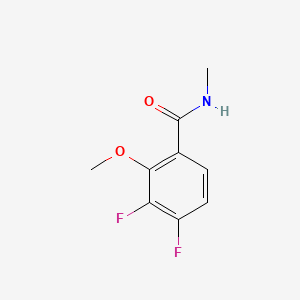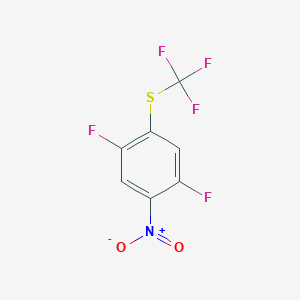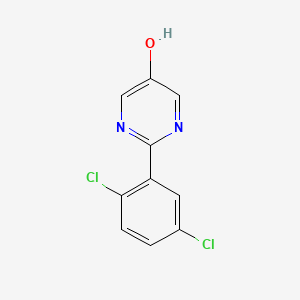![molecular formula C15H20N4 B14039319 1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)
1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,5-A]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The unique structure of this compound, which includes both pyridine and pyrazine rings, makes it a valuable target for synthetic and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-isopropyl-3-pyridinecarboxaldehyde with 3-methyl-1,2-diaminopropane under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired imidazo[1,5-A]pyrazine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the cyclization process.
化学反応の分析
Types of Reactions: 1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazo[1,5-A]pyrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Imidazo[1,5-A]pyridines: These compounds share a similar core structure but differ in the substitution pattern on the pyridine ring.
Pyrazolo[1,5-A]pyrimidines: These compounds have a similar fused ring system but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness: 1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is unique due to its specific substitution pattern and the presence of both pyridine and pyrazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C15H20N4 |
|---|---|
分子量 |
256.35 g/mol |
IUPAC名 |
3-methyl-1-(2-propan-2-ylpyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C15H20N4/c1-10(2)14-12(5-4-6-17-14)15-13-9-16-7-8-19(13)11(3)18-15/h4-6,10,16H,7-9H2,1-3H3 |
InChIキー |
TZJFQZOQSAYSOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C2N1CCNC2)C3=C(N=CC=C3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



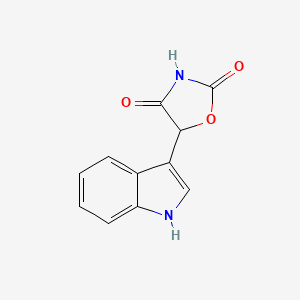
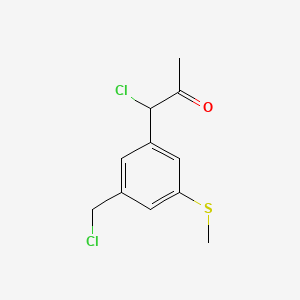
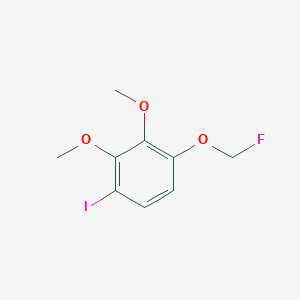
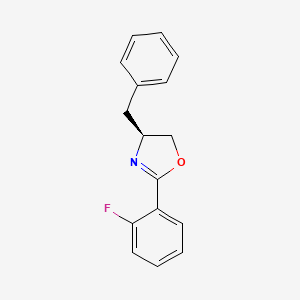
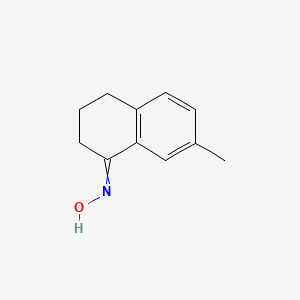


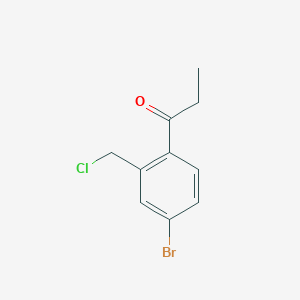
![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)

